molecular formula C11H6BrNO3 B13043556 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13043556
M. Wt: 280.07 g/mol
InChI Key: MYQSYGYYRIHYSW-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile (CAS 2083554-37-2) is a chromene derivative with the molecular formula C₁₁H₆BrNO₃ and a molecular weight of 280.08 g/mol . Its structure features a chromene backbone (a fused benzene and pyran ring) with a ketone group at position 2, a nitrile at position 3, a bromine substituent at position 6, and a methoxy group at position 7. The bromine atom contributes to its electron-withdrawing character, while the methoxy group provides electron-donating effects, creating a unique electronic profile. This compound is primarily used in pharmaceutical and materials science research, though specific applications remain under investigation .

Properties

Molecular Formula

C11H6BrNO3

Molecular Weight

280.07 g/mol

IUPAC Name

6-bromo-7-methoxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H6BrNO3/c1-15-10-4-9-6(3-8(10)12)2-7(5-13)11(14)16-9/h2-4H,1H3

InChI Key

MYQSYGYYRIHYSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by CF3COOH and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions are optimized to ensure high yield and purity of the product. The structure of the synthesized compound is confirmed using single crystal X-ray diffraction analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s anti-cancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Backbone

2.1.1. 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS 19088-73-4)
  • Structural Differences : Replaces the bromo (position 6) and methoxy (position 7) groups with a hydroxyl group at position 7.
  • Impact :
    • The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the methoxy group in the target compound .
    • Reduced steric hindrance due to the absence of bromine may increase reactivity in substitution reactions.
  • Similarity Score : 0.89 (based on functional group alignment) .
2.1.2. 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (CAS 24526-69-0)
  • Structural Differences : Features a methyl group at position 4 instead of bromo and methoxy substituents.
  • Impact :
    • The methyl group introduces steric bulk but lacks the electronic effects of bromine or methoxy, leading to lower polarity and reduced intermolecular interactions .
  • Similarity Score : 0.72 .
2.1.3. 6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 1352512-74-3)
  • Structural Differences : Substitutes methoxy with a larger butoxy group (position 7) and replaces the nitrile with a carboxylic acid (position 3).
  • The carboxylic acid enhances water solubility and enables salt formation, unlike the nitrile group .

Functional Group Modifications

2.2.1. 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile
  • Structural Differences : Adds a nitro group at position 8.
2.2.2. (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Structural Differences: Incorporates a saturated tetrahydrochromene ring, an amino group (position 2), and a 3,4-dimethoxyphenyl substituent.
  • Impact: The saturated ring reduces aromaticity, affecting conjugation and fluorescence properties. The amino and dimethoxyphenyl groups enhance biological activity, as seen in related antitumor and antimicrobial chromenes .

Fluorescent Probes: Substituted Chromene Derivatives

A patent () describes chromene derivatives with di(hetero-2-ylmethyl)amino and methylthio groups, which exhibit strong fluorescence for cell imaging. Compared to 6-bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile:

  • The target compound lacks the heteroaromatic amine and sulfur-based substituents critical for fluorescence.
  • Its bromo and methoxy groups may instead favor applications in halogen-bonding interactions or as intermediates in synthesis .

Table 1: Key Properties of Selected Chromene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₁H₆BrNO₃ 280.08 Br (C6), OMe (C7) High polarity, moderate steric hindrance
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile C₁₀H₅NO₃ 199.15 OH (C7) Enhanced H-bonding, higher solubility
6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic Acid C₁₄H₁₃BrO₅ 349.16 Br (C6), OBu (C7), COOH (C3) Increased lipophilicity, acidic character

Biological Activity

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

The molecular formula of this compound is C10H5BrN2O3, with a molecular weight of 287.06 g/mol. It features a bromine atom, a methoxy group, and a carbonitrile functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC10H5BrN2O3
Molecular Weight287.06 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research has demonstrated that derivatives of chromene exhibit significant anticancer properties. A study evaluating various chromene derivatives, including this compound, found promising results against several cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)
  • Results :
    The compound displayed potent cytotoxicity with IC50 values indicating effective inhibition of cell growth:
    Cell LineIC50 (µg/mL)
    MCF-73.5
    HCT-1164.0
    PC-32.4
    A5493.2
    HepG-25.0

These results suggest that this compound has selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cells.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism:

EnzymeInhibition Status
CYP1A2Yes
CYP2C19No
CYP2D6No

This selective inhibition profile may have implications for drug interactions and therapeutic efficacy.

Study on Antitumor Activity

A comprehensive study focused on the antitumor activity of various chromene derivatives included this compound. The study utilized the MTT assay to evaluate cell viability and proliferation in response to treatment with this compound.

Findings :
The compound exhibited significant growth inhibition across multiple cancer cell lines compared to standard chemotherapeutics like Vinblastine and Colchicine, indicating its potential as a lead compound in anticancer drug development.

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